molecular formula C26H28N2O4S2 B12483892 4-methyl-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide

4-methyl-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B12483892
M. Wt: 496.6 g/mol
InChI Key: PJPKKJXJPQEJKF-UHFFFAOYSA-N
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Description

4-methyl-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a phenylsulfanyl group, a morpholinylsulfonyl group, and additional methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.

    Addition of the Morpholinylsulfonyl Group: The morpholinylsulfonyl group can be added via a sulfonylation reaction using a sulfonyl chloride reagent.

    Methylation: The final step involves methylation of the appropriate positions on the benzamide core using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the sulfonyl or amide groups.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, thiols, sulfonyl chlorides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced amides, alcohols.

    Substitution Products: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-methyl-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds such as N-methyl-N-phenylbenzamide share a similar benzamide core but differ in their substituents.

    Sulfonyl Compounds: Compounds like sulfonylureas have a sulfonyl group but differ in their overall structure and function.

    Phenylsulfanyl Compounds: Compounds containing the phenylsulfanyl group but with different cores and additional substituents.

Uniqueness

4-methyl-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H28N2O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

4-methyl-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C26H28N2O4S2/c1-19-8-10-22(17-25(19)34(30,31)28-12-14-32-15-13-28)26(29)27-24-11-9-21(16-20(24)2)18-33-23-6-4-3-5-7-23/h3-11,16-17H,12-15,18H2,1-2H3,(H,27,29)

InChI Key

PJPKKJXJPQEJKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CSC3=CC=CC=C3)C)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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